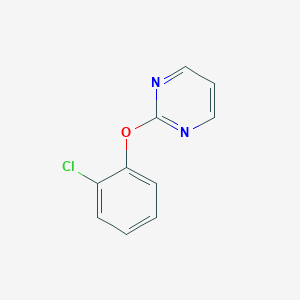

2-Chlorophenyl 2-pyrimidinyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chlorophenyl 2-pyrimidinyl ether, also known as CPY or pyriproxyfen, is a chemical compound that belongs to the pyridine group of insecticides. It was first synthesized in 1988 by Sumitomo Chemical Company in Japan and has since been used as an effective insect growth regulator. CPY has been widely used in various applications, including agriculture, public health, and veterinary medicine.

Mechanism of Action

2-Chlorophenyl 2-pyrimidinyl ether acts as an insect growth regulator by interfering with the hormonal balance of insects. Specifically, 2-Chlorophenyl 2-pyrimidinyl ether mimics the action of a hormone called juvenile hormone, which is essential for insect development. By binding to the receptors for juvenile hormone, 2-Chlorophenyl 2-pyrimidinyl ether disrupts the normal developmental processes of insects, preventing them from maturing into adults.

Biochemical and Physiological Effects

2-Chlorophenyl 2-pyrimidinyl ether has been shown to have minimal toxicity to mammals and birds, making it a safer alternative to traditional insecticides. It has a low potential for bioaccumulation and is rapidly metabolized and excreted from the body. However, 2-Chlorophenyl 2-pyrimidinyl ether can be harmful to aquatic organisms, particularly fish and crustaceans.

Advantages and Limitations for Lab Experiments

2-Chlorophenyl 2-pyrimidinyl ether has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. 2-Chlorophenyl 2-pyrimidinyl ether is also highly selective for insects, making it useful for studying insect development and behavior. However, 2-Chlorophenyl 2-pyrimidinyl ether is not effective against all insect species and may have limited applicability in certain research contexts.

Future Directions

There are several potential future directions for research on 2-Chlorophenyl 2-pyrimidinyl ether. One area of interest is the development of new formulations and delivery methods for 2-Chlorophenyl 2-pyrimidinyl ether, such as slow-release formulations or targeted delivery systems. Another area of research is the investigation of the ecological and environmental impacts of 2-Chlorophenyl 2-pyrimidinyl ether, particularly on non-target organisms and ecosystems. Finally, there is a need for further research on the efficacy of 2-Chlorophenyl 2-pyrimidinyl ether against emerging insect-borne diseases, such as chikungunya and yellow fever.

Synthesis Methods

The synthesis of 2-Chlorophenyl 2-pyrimidinyl ether involves the reaction of 2-chlorobenzyl chloride with 2-amino-4,6-dimethylpyrimidine in the presence of a base. The resulting product is then treated with an acid to yield 2-Chlorophenyl 2-pyrimidinyl ether. The synthesis process is relatively simple and cost-effective, making it an attractive option for large-scale production.

Scientific Research Applications

2-Chlorophenyl 2-pyrimidinyl ether has been extensively studied for its insecticidal properties. It is effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. 2-Chlorophenyl 2-pyrimidinyl ether works by inhibiting the development of insect larvae, preventing them from reaching adulthood and reproducing. As a result, 2-Chlorophenyl 2-pyrimidinyl ether has become an important tool in the fight against insect-borne diseases such as malaria, dengue fever, and Zika virus.

properties

Product Name |

2-Chlorophenyl 2-pyrimidinyl ether |

|---|---|

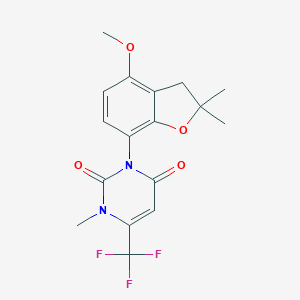

Molecular Formula |

C10H7ClN2O |

Molecular Weight |

206.63 g/mol |

IUPAC Name |

2-(2-chlorophenoxy)pyrimidine |

InChI |

InChI=1S/C10H7ClN2O/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H |

InChI Key |

TXZIOXBOHVTFQG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)OC2=NC=CC=N2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=CC=N2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)

![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)

![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)

![2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol](/img/structure/B258786.png)

![6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline](/img/structure/B258806.png)

![1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone](/img/structure/B258807.png)

![5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one](/img/structure/B258813.png)

![4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B258817.png)

![N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide](/img/structure/B258818.png)